CID 123134413
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Overview
Description
N,N’-Diisopropylcarbodiimide is a chemical compound used primarily in peptide synthesis. It is a liquid at room temperature, which makes it easier to handle compared to other carbodiimides that are solid. This compound is known for its role in facilitating the formation of peptide bonds by activating carboxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Diisopropylcarbodiimide can be synthesized through the reaction of diisopropylamine with phosgene. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows: [ \text{(CH}_3\text{)_2CHNH}_2 + \text{COCl}_2 \rightarrow \text{(CH}_3\text{)_2CHN=C=NCH(CH}_3\text{)_2} + 2 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of N,N’-Diisopropylcarbodiimide involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of phosgene, a toxic gas, necessitates stringent safety measures and specialized equipment.
Chemical Reactions Analysis
Types of Reactions
N,N’-Diisopropylcarbodiimide primarily undergoes reactions that involve the activation of carboxyl groups to form amide bonds. These reactions are crucial in peptide synthesis. The compound can also participate in other types of reactions, such as:
Oxidation: N,N’-Diisopropylcarbodiimide can be oxidized to form N,N’-Diisopropylurea.
Substitution: It can undergo substitution reactions where the carbodiimide group is replaced by other functional groups.
Common Reagents and Conditions
Reagents: Common reagents used with N,N’-Diisopropylcarbodiimide include amino acids, alcohols, and carboxylic acids.
Conditions: Reactions involving N,N’-Diisopropylcarbodiimide are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Major Products
The major products formed from reactions involving N,N’-Diisopropylcarbodiimide are typically peptides and amides. The byproduct of these reactions is N,N’-Diisopropylurea, which is soluble in most organic solvents, facilitating easy separation and purification.
Scientific Research Applications
N,N’-Diisopropylcarbodiimide has a wide range of applications in scientific research, including:
Chemistry: It is extensively used in organic synthesis, particularly in the formation of peptide bonds.
Biology: In biological research, it is used to synthesize peptides and proteins for various studies.
Medicine: It plays a role in the development of pharmaceuticals, especially in the synthesis of peptide-based drugs.
Industry: N,N’-Diisopropylcarbodiimide is used in the production of various chemicals and materials that require peptide bond formation.
Mechanism of Action
The mechanism by which N,N’-Diisopropylcarbodiimide exerts its effects involves the activation of carboxyl groups. The compound reacts with carboxylic acids to form an active ester intermediate, which then reacts with an amine to form an amide bond. This process is crucial in peptide synthesis, where the formation of peptide bonds is necessary for building proteins and peptides.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dicyclohexylcarbodiimide: Another carbodiimide used in peptide synthesis, but it is a solid at room temperature, making it less convenient to handle compared to N,N’-Diisopropylcarbodiimide.
N-Ethyl-N’-(3-dimethylaminopropyl)carbodiimide: A water-soluble carbodiimide used in aqueous peptide synthesis.
Uniqueness
N,N’-Diisopropylcarbodiimide is unique due to its liquid state at room temperature, which makes it easier to handle and use in various reactions. Additionally, its byproduct, N,N’-Diisopropylurea, is soluble in most organic solvents, simplifying the purification process.
Properties
Molecular Formula |
C9H15Li4N2O14P3 |
---|---|
Molecular Weight |
496.0 g/mol |
InChI |
InChI=1S/C9H15N2O14P3.4Li/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;;/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17);;;;/t5-,6+,8+;;;;/m1..../s1 |
InChI Key |
UTUNGVOMYRYCBX-UBJDSDSOSA-N |
Isomeric SMILES |
[Li].[Li].[Li].[Li].C1[C@H]([C@@H](O[C@@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
[Li].[Li].[Li].[Li].C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origin of Product |
United States |
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